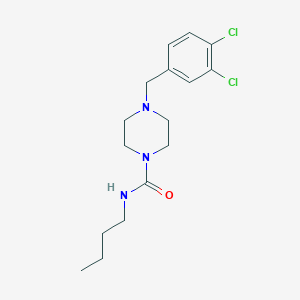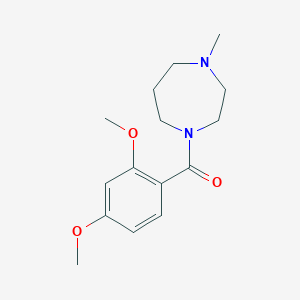
N-butyl-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide, commonly known as BDP, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BDP is known to exhibit antiviral, antifungal, and antibacterial activities, making it a promising candidate for the development of novel drugs.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral activity against a broad range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus. BDP has also been found to possess antifungal and antibacterial activities, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The exact mechanism of action of BDP is not fully understood. However, studies have shown that it inhibits the replication of viruses by interfering with the viral entry and fusion processes. BDP has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane integrity.
Biochemical and Physiological Effects:
BDP has been found to exhibit low toxicity and high selectivity towards target cells. It has been shown to have no adverse effects on mammalian cells, making it a promising candidate for further development. BDP has also been found to have a low potential for inducing drug resistance, which is a major concern in the development of antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages for lab experiments. It is easy to synthesize, highly pure, and stable under normal laboratory conditions. BDP is also soluble in water, making it easy to handle and administer. However, one limitation of BDP is its low solubility in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of BDP. One potential application of BDP is in the development of novel antiviral drugs. BDP has been shown to exhibit broad-spectrum antiviral activity, making it a promising candidate for the treatment of viral infections. Another potential application of BDP is in the development of antifungal and antibacterial drugs. BDP has been found to possess potent antifungal and antibacterial activities, making it a promising candidate for the treatment of fungal and bacterial infections. Further research is needed to fully understand the mechanism of action of BDP and to optimize its therapeutic potential.
Métodos De Síntesis
BDP can be synthesized by reacting N-butylpiperazine with 3,4-dichlorobenzyl isocyanate in the presence of a catalyst. The reaction yields BDP in high purity and yield. The chemical structure of BDP is shown in Figure 1.
Propiedades
IUPAC Name |
N-butyl-4-[(3,4-dichlorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2N3O/c1-2-3-6-19-16(22)21-9-7-20(8-10-21)12-13-4-5-14(17)15(18)11-13/h4-5,11H,2-3,6-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDOJLVNWORRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5334870.png)
![1-{[3-(3-hydroxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5334885.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinone](/img/structure/B5334902.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-furyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5334907.png)



![1-methyl-1'-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5334927.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5334929.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-propylbenzamide](/img/structure/B5334934.png)
![methyl N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5334958.png)


![5-[(1,3-benzoxazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5334977.png)
